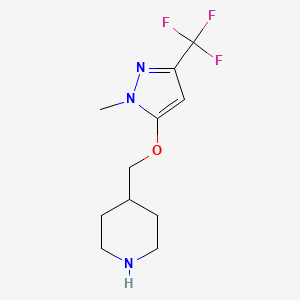![molecular formula C17H16N4OS B11789683 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C17H16N4OS. This compound features a benzo[d]thiazole ring fused to a pyridine ring, with a piperazine moiety attached via a methanone linkage. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperazine moiety through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperazine.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Features a quinoline ring and is studied for its antitumor activities.
Uniqueness
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and pyridine rings, along with the piperazine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H16N4OS |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
Clave InChI |
KVGKKRSCBBRTBY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)









![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)

![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)
